molecular formula C16H17NO3S2 B14614219 4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide CAS No. 58647-55-5

4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide

Cat. No.: B14614219
CAS No.: 58647-55-5
M. Wt: 335.4 g/mol
InChI Key: UZEJHKHVDBCPGY-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide is an organic compound with a complex structure that includes both sulfonamide and sulfinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylprop-2-ene-1-amine under controlled conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: 4-Methyl-N-(2-phenylprop-2-ene-1-sulfonyl)benzene-1-sulfonamide.

    Reduction: 4-Methyl-N-(2-phenylprop-2-ene-1-sulfanyl)benzene-1-sulfonamide.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide and sulfinyl groups into target molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the sulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl 2-phenylprop-2-en-1-yl sulfone: Similar structure but with a sulfone group instead of a sulfinyl group.

    4-Methyl-N-(2-phenylprop-2-ene-1-sulfanyl)benzene-1-sulfonamide: Similar structure but with a sulfide group instead of a sulfinyl group.

Uniqueness

4-Methyl-N-(2-phenylprop-2-ene-1-sulfinyl)benzene-1-sulfonamide is unique due to the presence of both sulfonamide and sulfinyl functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

CAS No.

58647-55-5

Molecular Formula

C16H17NO3S2

Molecular Weight

335.4 g/mol

IUPAC Name

4-methyl-N-(2-phenylprop-2-enylsulfinyl)benzenesulfonamide

InChI

InChI=1S/C16H17NO3S2/c1-13-8-10-16(11-9-13)22(19,20)17-21(18)12-14(2)15-6-4-3-5-7-15/h3-11,17H,2,12H2,1H3

InChI Key

UZEJHKHVDBCPGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NS(=O)CC(=C)C2=CC=CC=C2

Origin of Product

United States

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